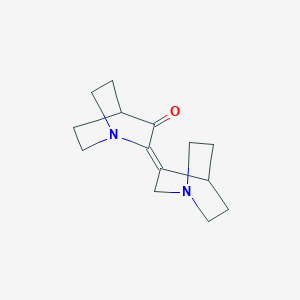

2,3'-Bi(quinuclidin-2-ylidene)-3-one

描述

属性

分子式 |

C14H20N2O |

|---|---|

分子量 |

232.32 g/mol |

IUPAC 名称 |

(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-1-azabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C14H20N2O/c17-14-11-3-7-16(8-4-11)13(14)12-9-15-5-1-10(12)2-6-15/h10-11H,1-9H2/b13-12+ |

InChI 键 |

PZGYKDWIBYWKGD-OUKQBFOZSA-N |

SMILES |

C1CN2CCC1C(=C3C(=O)C4CCN3CC4)C2 |

手性 SMILES |

C1CN2CCC1/C(=C/3\C(=O)C4CCN3CC4)/C2 |

规范 SMILES |

C1CN2CCC1C(=C3C(=O)C4CCN3CC4)C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(Diphenylmethyl)-quinuclidin-3-one

- Structure : Contains a single quinuclidine ring with a diphenylmethyl substituent and a ketone at the 3-position.

- Molecular Weight : 291.39 g/mol (vs. theoretical ~290–300 g/mol for the target compound, assuming similar substituents) .

- Physical Properties: No melting point reported, but safety data emphasize handling precautions (e.g., skin/eye irritation risks).

- Functional Groups : Ketone (3-one) and aromatic substituents.

- Applications : Primarily for R&D lacks reported biological or industrial applications, unlike indole-based 3-ones (e.g., OLED materials in ) .

(E)-2,3'-Bi(3H-indol)-3-one Derivatives

- Structure : Indole-based dimeric compounds with a central 3-one group and aromatic substituents (e.g., 4-fluorobenzyl oxime).

- Physical Properties : Higher melting points (169–197°C) due to extended conjugation and hydrogen bonding .

- Spectral Data : IR and NMR spectra confirm ketone and aromatic functionalities, with HRESIMS validating molecular weights (e.g., 4ac: C29H20FN3O2, MW 477.16) .

- Applications: Potential as synthetic intermediates or bioactive molecules, contrasting with the quinuclidine-based compound’s underexplored utility.

Benzodioxepin 3-one Derivatives

- Structure : Fused benzodioxepin ring with a 3-one group.

- Applications : Used as dyes or fluorescent emitters in OLEDs/OLECs, highlighting the role of ketones in π-conjugation for optoelectronic properties .

- Contrast : The target compound’s quinuclidine system lacks aromaticity, suggesting inferior optoelectronic performance but possible advantages in catalysis or ligand design.

Steroidal 3-one Compounds

- Examples: Androst-4-en-3-one, metandienone.

- Functional Groups : Steroid backbone with 3-one and methyl branches.

- Biological Activity: Androgenic/anabolic effects, contrasting with the target compound’s non-steroidal structure and unconfirmed bioactivity .

- Structural Divergence : The rigid quinuclidine system lacks the fused tetracyclic framework of steroids, limiting membrane permeability but enhancing thermal stability.

Comparative Data Table

Key Research Findings and Contrasts

- Synthetic Challenges : Unlike indole-based 3-ones (synthesized via multi-component cascade reactions ), quinuclidine derivatives may require specialized ylidene-forming conditions.

- Thermal Stability : The rigid quinuclidine system likely enhances thermal stability compared to steroidal 3-ones, which degrade under high heat .

- Electronic Properties : The absence of aromaticity in the target compound limits optoelectronic applications compared to benzodioxepin 3-ones, but its basicity could suit catalytic roles .

- Biological Relevance : Methyl-branched 3-ones in arthropod pheromones (e.g., Me6-8:3-one ) rely on volatility, whereas the target compound’s larger size may restrict such bioactivity.

准备方法

Functionalization of Quinuclidine via Oxidation and Lithiation

Quinuclidine’s constrained bicyclic structure enables unique reactivity, particularly through oxidation to quinuclidine N-oxide (QNO). The oxidation of quinuclidine with hydrogen peroxide or peracids yields QNO, which undergoes lithiation at the α-position to generate a nucleophilic species capable of reacting with electrophiles . For example, lithiation of QNO followed by trapping with aldehydes produces 2-functionalized quinuclidine derivatives, such as 2-(hydroxy(phenyl)methyl)quinuclidine 1-oxide (13A/B) . This strategy is foundational for constructing bis-quinuclidine frameworks.

Key Reaction Pathway :

-

Oxidation of quinuclidine to QNO.

-

Lithiation using LDA or n-BuLi at low temperatures (-78°C).

-

Trapping with ketones or aldehydes to form C-C bonds.

In the context of 2,3'-Bi(quinuclidin-2-ylidene)-3-one, this method could involve sequential lithiation and coupling of two QNO units with a ketone electrophile. For instance, reacting QNO with 1,3-diketones under controlled conditions may yield the target compound via a double aldol-like condensation .

Bis-Functionalization via Organometallic Reagents

The addition of organometallic reagents to pre-functionalized quinuclidine derivatives offers a pathway to bis-substituted products. The Liverpool study demonstrates that Grignard or organozinc reagents react with 2-functionalized QNO compounds to form tertiary alcohols or alkylated products . For example, the reaction of 2-((diphenylphosphinooxy)diphenylmethyl)quinuclidine (20) with methylmagnesium bromide yields bis-alkylated derivatives .

Data Table 1: Comparative Yields in Organometallic Additions

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Hydroxyphenyl)QNO | MeMgBr | 2-(Diphenylmethyl)QNO | 85 | |

| 2-(Ferrocenyl)QNO | PhZnCl | 2-(Ferrocenylphenyl)QNO | 78 |

Adapting this approach, 2,3'-Bi(quinuclidin-2-ylidene)-3-one could be synthesized by treating a monofunctionalized QNO with a diketone organometallic precursor, followed by oxidative coupling.

Asymmetric Catalysis for Stereochemical Control

While asymmetric methods for 3-quinuclidinol are well-documented , their application to 2,3'-Bi(quinuclidin-2-ylidene)-3-one remains exploratory. The patent CN114437060A highlights RuXY-Diphosphine-bimaH complexes for enantioselective hydrogenation of ketones . Although this catalyst achieves >99% ee for 3-quinuclidinol, analogous systems could reduce a prochiral diketone intermediate to form the ylidene moiety stereoselectively.

Proposed Mechanism :

-

Hydrogenation of a diketone precursor using RuXY-Diphosphine-bimaH.

-

Dehydration to form the ylidene group.

-

Dimerization via base-mediated coupling.

Condensation and Cyclization Strategies

Quinuclidin-3-one, a key intermediate, undergoes condensation reactions with amines or carbonyl compounds. The Liverpool group reports Mannich reactions of quinuclidin-3-one with dimethylamine and formaldehyde to form 2-methylenequinuclidin-3-one . Extending this, condensation of two quinuclidin-3-one units with a bridging carbonyl group could yield the target compound.

Reaction Conditions :

-

Solvent: Ethanol or toluene.

-

Catalysts: Acidic (H₂SO₄) or basic (K₂CO₃).

-

Temperature: 80–120°C.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lithiation-Trapping | 70–85 | Low | Moderate | High |

| Organometallic Addition | 75–80 | Moderate | High | Moderate |

| Asymmetric Hydrogenation | >95 | High (ee >99%) | Low | Low |

| Condensation | 60–70 | None | High | High |

The lithiation-trapping method offers scalability but lacks stereocontrol, whereas asymmetric catalysis achieves high enantiopurity at the expense of cost. Industrial applications may favor organometallic or condensation routes for their balance of efficiency and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。